Trk-IN-24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

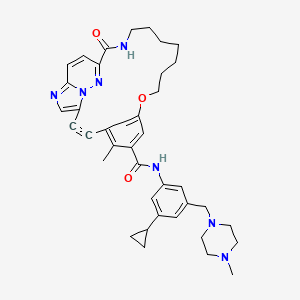

C39H45N7O3 |

|---|---|

Molecular Weight |

659.8 g/mol |

IUPAC Name |

N-[3-cyclopropyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-methyl-18-oxo-9-oxa-17,23,25,26-tetrazatetracyclo[17.5.2.14,8.022,25]heptacosa-1(24),4,6,8(27),19(26),20,22-heptaen-2-yne-6-carboxamide |

InChI |

InChI=1S/C39H45N7O3/c1-27-30-10-11-33-25-41-37-13-12-36(43-46(33)37)39(48)40-14-6-4-3-5-7-19-49-34(23-30)24-35(27)38(47)42-32-21-28(20-31(22-32)29-8-9-29)26-45-17-15-44(2)16-18-45/h12-13,20-25,29H,3-9,14-19,26H2,1-2H3,(H,40,48)(H,42,47) |

InChI Key |

YOBIWCLAYQWPPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=C1C(=O)NC3=CC(=CC(=C3)C4CC4)CN5CCN(CC5)C)OCCCCCCCNC(=O)C6=NN7C(=NC=C7C#C2)C=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Trk-IN-26: A Technical Guide to a Pan-Trk Inhibitor

Disclaimer: Information regarding a specific molecule designated "Trk-IN-24" is not publicly available. This guide utilizes data for the closely related and illustrative compound, Trk-IN-26, to provide a representative target profile and technical overview in line with the user's request. Trk-IN-26 serves as a well-documented example of a potent pan-Trk inhibitor.

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases pivotal in the development and function of the nervous system.[1] Dysregulation of Trk signaling, most notably through chromosomal rearrangements leading to NTRK gene fusions, results in constitutively active chimeric proteins that drive the growth and survival of various tumors.[2][3] These oncogenic fusions make the Trk kinases compelling therapeutic targets.[1] Trk-IN-26, also known as compound 12 from patent WO2020048455A1, is a potent pan-Trk inhibitor designed to target this oncogenic signaling.[1] This document provides a detailed technical overview of the target profile of Trk-IN-26, including its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Target Profile of Trk-IN-26

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. A highly selective inhibitor minimizes off-target effects, thereby widening the therapeutic window.

Inhibitory Activity Against Trk Family Kinases

Trk-IN-26 exhibits potent inhibitory activity against all three members of the Trk family. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below.

| Target Kinase | IC50 (nM) |

| TrkA | 1.2 |

| TrkB | 0.9 |

| TrkC | 0.8 |

| Data derived from publicly available information on Trk-IN-26. |

Off-Target Kinase Profiling

A broader assessment of kinase selectivity is crucial to predict potential side effects. According to patent information, Trk-IN-26 (Compound 12) demonstrated over 90% inhibitory activity against a panel of other kinases when tested at a concentration of 2 µM. While the complete list of these kinases is not publicly detailed, this suggests a broader inhibitory profile at higher concentrations, a critical factor for consideration during preclinical and clinical development.

Mechanism of Action and Signaling Pathways

Trk inhibitors, including Trk-IN-26, are typically ATP-competitive inhibitors that bind to the ATP-binding site within the kinase domain of the Trk proteins. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival. The primary signaling cascades initiated by activated Trk receptors are the RAS/MAPK and PI3K/AKT pathways. By blocking the catalytic activity of the Trk fusion proteins, Trk-IN-26 effectively shuts down this aberrant signaling.

Experimental Protocols

The characterization of a kinase inhibitor like Trk-IN-26 involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of Trk-IN-26 against Trk kinases.

Methodology:

-

Reagents: Recombinant human TrkA, TrkB, and TrkC kinase domains, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and the test compound (Trk-IN-26).

-

Procedure:

-

A series of dilutions of Trk-IN-26 are prepared.

-

The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP or ³³P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of Trk-IN-26. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of Trk-IN-26 on the proliferation of cancer cells harboring an NTRK gene fusion.

Methodology:

-

Cell Line: A cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of Trk-IN-26.

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

-

-

Data Analysis: The results are expressed as the percentage of cell growth inhibition relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Conclusion

Trk-IN-26 is a potent pan-Trk inhibitor that demonstrates significant activity against all three Trk family members. Its mechanism of action involves the inhibition of the constitutively active Trk fusion proteins, leading to the suppression of downstream pro-survival signaling pathways. The comprehensive evaluation of its target profile, through both in vitro and cellular assays, is essential for its continued development as a potential therapeutic agent for NTRK fusion-positive cancers. A thorough understanding of its broader kinase selectivity profile is critical for predicting and managing potential off-target effects in future clinical applications.

References

In-Depth Technical Guide: Inhibition of the Trk Signaling Pathway by Trk-IN-24

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are critical mediators of neuronal development, survival, and function. Dysregulation of Trk signaling, primarily through chromosomal rearrangements leading to gene fusions, has been identified as a key oncogenic driver in a diverse range of human cancers. This has positioned the Trk pathway as a compelling target for cancer therapy. Trk-IN-24 is a potent, ATP-competitive inhibitor of TrkA and TrkC kinases, including clinically relevant mutant forms that confer resistance to first-generation inhibitors. This technical guide provides a comprehensive overview of the this compound signaling pathway inhibition, including its mechanism of action, quantitative inhibitory profile, and detailed experimental protocols for its characterization.

The Trk Signaling Pathway

The Trk receptors are activated upon binding their respective neurotrophin ligands: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC. Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream intracellular signaling pathways crucial for cell proliferation, survival, and differentiation. The three major signaling cascades activated by Trk receptors are:

-

RAS/MAPK Pathway: This pathway is pivotal for cell proliferation and differentiation.

-

PI3K/AKT Pathway: This cascade is a key regulator of cell survival, growth, and metabolism.

-

PLCγ Pathway: This pathway is involved in modulating intracellular calcium levels and activating Protein Kinase C (PKC).

Oncogenic activation of Trk signaling, often through ligand-independent dimerization of Trk fusion proteins, leads to constitutive activation of these downstream pathways, driving tumorigenesis.

Canonical Trk signaling pathways leading to cell survival and proliferation.

This compound: Mechanism of Action and Inhibitory Profile

This compound is a small molecule inhibitor that functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the ATP-binding pocket of the Trk receptor, it prevents the autophosphorylation of the kinase and subsequent activation of downstream signaling pathways. This blockade of Trk signaling inhibits cellular processes crucial for the proliferation and survival of cancer cells dependent on Trk activity.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been determined against wild-type and mutant forms of Trk kinases.

| Target Kinase | IC50 (nM) |

| TrkA | 5.21 |

| TrkC | 4.51 |

| TrkAG595R | 6.77 |

| TrkAG667C | 1.42 |

| TrkAF589L | 6.13 |

| Table 1: In vitro inhibitory activity of this compound against various Trk kinases.[1] |

This compound has also demonstrated potent inhibition of cell proliferation in engineered Ba/F3 cell lines expressing various Trk mutants, with IC50 values ranging from 1.43 to 47.56 nM.[1]

In Vivo Efficacy

In preclinical xenograft models using Ba/F3 cells expressing oncogenic Trk fusions, this compound has shown significant anti-tumor efficacy.[1] Treatment with this compound (50 mg/kg) resulted in substantial tumor regression.[1]

| Xenograft Model | Treatment Duration | Tumor Regression |

| Ba/F3-CD74-NTRK1G595R | 10 days | 72% |

| Ba/F3-CD74-NTRK1G667C | 14 days | 78% |

| Table 2: In vivo efficacy of this compound in mouse xenograft models.[1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of Trk-dependent cancer cells.

Materials:

-

Trk-dependent cancer cell line (e.g., KM12, CUTO-3)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

Trk-IN-24: A Technical Guide to its Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-24 is a potent inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases crucial in neuronal development and implicated in the progression of various cancers through gene fusions. This technical guide provides an in-depth overview of the downstream cellular and signaling effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action

This compound exerts its effects by inhibiting the autophosphorylation of Trk kinases, which is the initial step in the activation of downstream signaling cascades. By blocking this event, this compound effectively mitigates the cellular responses mediated by neurotrophins. The primary signaling pathways affected are the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against several Trk kinases and in cellular proliferation assays. The available data is summarized in the tables below for ease of comparison.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) |

| TRKA | 5.21[1] |

| TRKC | 4.51[1] |

| TRKA G595R | 6.77[1] |

| TRKA G667C | 1.42[1] |

| TRKA F589L | 6.13[1] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Genetic Background | IC50 (nM) |

| Ba/F3 | Transfected with single mutants (SF, GK, xDFG) | 1.43 - 47.56 |

Downstream Signaling Effects

This compound has been demonstrated to inhibit the phosphorylation of key downstream signaling molecules, including AKT, ERK, and PLCγ1, in Ba/F3 cells at concentrations ranging from 3.7 to 300 nM. While specific IC50 values for the inhibition of these downstream targets are not publicly available, the following diagram illustrates the established points of intervention by this compound in the canonical Trk signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to characterizing the downstream effects of this compound.

Western Blot Analysis for Phosphorylated Downstream Proteins

This protocol outlines the procedure for detecting the phosphorylation status of AKT, ERK, and PLCγ1 following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture Ba/F3 cells or other relevant cell lines in appropriate media.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Normalize protein samples to equal concentrations and denature by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AKT (Ser473), p-ERK (Thr202/Tyr204), p-PLCγ1, total AKT, total ERK, and total PLCγ1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an appropriate substrate and imaging system.

4. Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the intensity of phosphorylated proteins to the corresponding total protein intensity.

References

Trk-IN-24: A Technical Guide to its Application in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] However, aberrant activation of Trk signaling, often driven by gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes, has been identified as a key oncogenic driver in a wide range of cancers.[3][4][5] This has led to the development of potent and selective Trk inhibitors as promising anti-cancer therapeutics. This technical guide provides an in-depth overview of Trk-IN-24, a representative Trk inhibitor, and its application in cancer cell line research. The guide will detail its mechanism of action, the signaling pathways it modulates, and provide comprehensive experimental protocols for its evaluation.

Introduction to Trk Signaling in Cancer

The Trk family consists of three receptors: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In normal physiology, these receptors are activated by neurotrophins, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that regulate cell proliferation, differentiation, and survival.

In cancer, the most common mechanism of aberrant Trk activation is through chromosomal rearrangements that result in NTRK gene fusions. These fusion proteins lead to constitutive, ligand-independent activation of the Trk kinase domain, driving uncontrolled tumor growth. These fusions are found in a variety of adult and pediatric tumors, making Trk a compelling target for cancer therapy.

Mechanism of Action of this compound

This compound, exemplified by the potent and selective inhibitor Trk-IN-26, functions by competing with ATP for binding to the ATP-binding site within the Trk kinase domain. This binding prevents the autophosphorylation of the Trk receptor, thereby blocking the activation of downstream signaling pathways. The inhibition of these pathways ultimately leads to decreased cell proliferation and survival in cancer cells harboring activating NTRK fusions.

Downstream Signaling Pathways Modulated by this compound

Activated Trk receptors trigger several key downstream signaling pathways that are crucial for cell growth and survival. This compound effectively inhibits these cascades. The three major pathways are:

-

RAS/MAPK Pathway: This pathway is critical for cell proliferation and differentiation.

-

PI3K/AKT Pathway: This cascade is a major regulator of cell survival and inhibition of apoptosis.

-

PLCγ Pathway: Activation of this pathway leads to the generation of second messengers that influence various cellular processes.

The inhibition of these pathways by this compound is central to its anti-tumor activity.

Caption: Trk signaling pathways and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of Trk inhibitors is typically evaluated against a panel of kinases to determine their potency and selectivity. The following table summarizes the inhibitory profile of Trk-IN-26, a representative compound for this compound, at a concentration of 2 µM.

| Kinase Target | % Inhibition at 2 µM |

| TRKA | >90% |

| TRKB | >90% |

| TRKC | >90% |

| ABL1 | >90% |

| ABL1 (E255K) | >90% |

| ABL1 (F317L) | >90% |

| ABL1 (M351T) | >90% |

| ABL1 (T315I) | >90% |

| ALK | >90% |

| ARG | >90% |

| FES | >90% |

| FLT3 | >90% |

| LCK | >90% |

| LYN A | >90% |

| LYN B | >90% |

| MER | >90% |

| MKNK1 | >90% |

| ROS1 | >90% |

| SRC | >90% |

| YES1 | >90% |

Data from patent WO2020048455A1 for compound 12 (Trk-IN-26).

The anti-proliferative activity of Trk inhibitors is assessed in cancer cell lines known to harbor TRK fusions.

| Cell Line | Cancer Type | TRK Fusion | Assay Type | Endpoint |

| KM12 | Colon Cancer | TPM3-NTRK1 | Cell Viability | IC50 |

| Ba/F3 | Pro-B Cell | Various TRK fusions | Cell Viability | IC50 |

Specific IC50 values for this compound are not publicly available but can be determined using the protocols below.

Experimental Protocols

In Vitro TRK Kinase Inhibition Assay (Biochemical Assay)

This protocol, based on the ADP-Glo™ Kinase Assay, can be used to determine the in vitro inhibitory activity of this compound against TRK kinases.

Materials:

-

Recombinant human TRKA, TRKB, or TRKC enzyme

-

Poly-Glu-Tyr (4:1) substrate

-

This compound

-

ADP-Glo™ Kinase Assay kit

Procedure:

-

Prepare a reaction mixture containing the TRK enzyme, substrate, and varying concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

TRK fusion-positive cancer cell lines (e.g., KM12, Ba/F3)

-

Culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well. For adherent cells like KM12, allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock and add to the wells. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Add CellTiter-Glo® reagent to each well and measure luminescence to determine the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Trk Phosphorylation

This protocol is used to confirm the on-target effect of this compound by assessing the phosphorylation status of Trk receptors.

Materials:

-

TRK fusion-positive cancer cell lines

-

This compound

-

Lysis buffer

-

Primary antibodies (phospho-Trk, total Trk)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Trk and total Trk overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate.

Caption: Western blot workflow for assessing Trk phosphorylation.

Resistance Mechanisms

Resistance to Trk inhibitors can occur through on-target or off-target mechanisms.

-

On-target resistance typically involves mutations in the NTRK kinase domain that interfere with drug binding. Common regions for these mutations include the solvent front, the xDFG motif, and the gatekeeper residue.

-

Off-target resistance involves the activation of bypass signaling pathways that circumvent the need for Trk signaling. Examples include alterations in genes encoding other receptor tyrosine kinases or downstream mediators in the MAPK pathway, such as BRAF or KRAS mutations.

Conclusion

This compound represents a class of targeted therapies with significant potential for the treatment of cancers driven by NTRK gene fusions. This technical guide provides a framework for researchers to understand its mechanism of action and to design and execute key experiments to evaluate its efficacy in cancer cell lines. A thorough understanding of its effects on signaling pathways, its anti-proliferative activity, and potential resistance mechanisms is crucial for the continued development and clinical application of Trk inhibitors.

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trk receptors: roles in neuronal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Trk-IN-24: A Technical Guide for Neurobiological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trk-IN-24, a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), for its application in neurobiological research. This document outlines the compound's mechanism of action, details key signaling pathways it modulates, presents its inhibitory activity in a structured format, and offers comprehensive experimental protocols for its use in laboratory settings.

Mechanism of Action

This compound is a small molecule inhibitor that targets the Trk family of receptor tyrosine kinases.[1] These receptors are crucial for neuronal survival, differentiation, and synaptic plasticity.[1] Dysregulation of Trk signaling, often due to gene fusions (e.g., NTRK gene fusions), is an oncogenic driver in various cancers.[2][3][4] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Trk kinase domain. This action prevents the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling pathways essential for the proliferation and survival of cells dependent on Trk activity.

Quantitative Data: Inhibitory Activity

The inhibitory effects of this compound have been quantified across various assays and cell lines. The following tables summarize the available data on its in vitro kinase inhibition and anti-proliferative activity.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | % Inhibition at 2 µM |

| TRKA | >90% |

| TRKB | >90% |

| TRKC | >90% |

| ABL1 | >90% |

| ABL1 (E255K) | >90% |

| ABL1 (F317L) | >90% |

| ABL1 (M351T) | >90% |

| ABL1 (T315I) | >90% |

| ALK | >90% |

| ARG | >90% |

| FES | >90% |

| FLT3 | >90% |

| LCK | >90% |

| LYN A | >90% |

| LYN B | >90% |

| MER | >90% |

| MKNK1 | >90% |

| ROS1 | >90% |

| SRC | >90% |

| YES1 | >90% |

Data from patent WO2020048455A1, where this compound is referred to as "compound 12".

Table 2: Anti-Proliferative Activity (IC₅₀)

| Cell Line | Assay Type | IC₅₀ (TrkA) | IC₅₀ (TrkB) | IC₅₀ (TrkC) |

| Ba/F3-TRKA | Cell Viability | 1-10 nM | - | - |

| Ba/F3-TRKB | Cell Viability | - | 1-15 nM | - |

| Ba/F3-TRKC | Cell Viability | - | - | 1-10 nM |

Data for Ba/F3 cell lines engineered to express specific Trk fusions.

Signaling Pathways

Activated Trk receptors trigger several key downstream signaling cascades that regulate cell growth, survival, and proliferation. This compound is designed to inhibit these pathways. The primary signaling pathways affected are:

-

RAS/MAPK Pathway: Important for neurotrophin-induced differentiation.

-

PI3K/AKT Pathway: Critical for mediating neurotrophin-induced survival.

-

PLCγ Pathway: Involved in the regulation of neuronal differentiation.

These pathways are initiated by the ligand-induced dimerization and autophosphorylation of Trk receptors. The activated kinase then recruits and phosphorylates various downstream signaling intermediates, leading to the activation of these cascades.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

In Vitro Efficacy Assessment Workflow

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

-

Trk-dependent cell line (e.g., Ba/F3 with Trk fusion, KM12)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well for Ba/F3, 5,000-10,000 cells/well for adherent lines) and allow them to attach overnight if adherent.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired concentration range (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Cell Treatment: Treat the cells with the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Luminescence Reading:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent viability for each concentration relative to the DMSO control and determine the IC₅₀ value.

Protocol 2: Western Blot for Target Engagement

This protocol is to analyze the phosphorylation status of Trk and downstream signaling proteins.

Materials:

-

Trk-dependent cell line

-

Complete cell culture medium

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and transfer system (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Trk, anti-Trk, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Efficacy Assessment

For in vivo studies, it is crucial to optimize the formulation and dosing regimen.

Considerations for In Vivo Studies:

-

Formulation: Due to the likely poor aqueous solubility of this compound, formulation strategies such as using co-solvents (e.g., DMSO, PEG300, Tween 80), creating a micronized suspension (e.g., in 0.5% methylcellulose), or using liposomal formulations may be necessary.

-

Pharmacokinetics (PK): Conduct a PK study to determine key parameters like Cmax, Tmax, and half-life to inform the optimal dosing schedule.

-

Pharmacodynamics (PD): Assess target engagement in tumor tissue or surrogate tissues at various time points after dosing by performing Western blots for p-Trk.

General In Vivo Efficacy Protocol:

-

Model System: Use an appropriate animal model, such as a xenograft model with a Trk-fusion positive cancer cell line.

-

Dosing: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule based on PK/PD data.

-

Monitoring: Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised and weighed.

-

Pharmacodynamic Analysis: Collect tumor samples at various time points after the final dose to assess target engagement via Western blotting for p-Trk and downstream signaling proteins.

References

Trk-IN-24: A Technical Guide to Synthesis, Derivatization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization strategies, and biological activity of Trk-IN-24, a potent inhibitor of Tropomyosin receptor kinases (Trk). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and optimization of Trk inhibitors for therapeutic applications, particularly in oncology.

Introduction to this compound and Trk Kinase Inhibition

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of Trk signaling, often due to chromosomal rearrangements leading to gene fusions (NTRK fusions), is a known oncogenic driver in a wide array of adult and pediatric cancers.[2] These oncogenic fusions result in constitutively active Trk kinase domains, leading to uncontrolled cell proliferation and survival through downstream signaling pathways.[1] Consequently, the development of small molecule inhibitors targeting the Trk kinases has become a significant area of focus in cancer therapy.[3]

This compound belongs to a class of 3,5-disubstituted 7-azaindole compounds that have demonstrated potent inhibitory activity against Trk kinases.[4] The 7-azaindole scaffold serves as an effective hinge-binding motif, interacting with the ATP-binding site of the kinase domain. This guide will detail the synthetic route to this compound, explore potential derivatization strategies to modulate its properties, and summarize its biological activity.

Trk Signaling Pathway and Mechanism of Inhibition

Upon binding of their cognate neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA), Trk receptors dimerize and autophosphorylate, triggering the activation of multiple downstream signaling cascades. The three primary pathways involved are the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are integral to cell survival, proliferation, and differentiation. In cancers driven by NTRK fusions, this signaling is constitutively active. This compound exerts its therapeutic effect by inhibiting the kinase activity of the Trk fusion proteins, thereby blocking these downstream oncogenic signals.

Trk Receptor Signaling and Inhibition by this compound.

Synthesis of this compound

The synthesis of this compound is based on the general methodology for creating 3,5-disubstituted 7-azaindoles. The core 7-azaindole scaffold is sequentially functionalized at the C3 and C5 positions. The following experimental protocol is a representative synthesis adapted from methodologies reported for analogous compounds.

Experimental Workflow for this compound Synthesis

General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-bromo-7-azaindole

-

N-Iodosuccinimide (NIS)

-

Tosyl chloride (TsCl) or other suitable protecting group reagent

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Pyridine-4-boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., Na2CO3, K2CO3)

-

Solvents (e.g., DMF, Dioxane, Toluene)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

-

Iodination of 5-bromo-7-azaindole: To a solution of 5-bromo-7-azaindole in a suitable solvent such as DMF, add N-Iodosuccinimide (NIS) portion-wise at room temperature. Stir the reaction mixture until completion (monitored by TLC or LC-MS). Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent. Purify the crude product by column chromatography to yield 3-iodo-5-bromo-7-azaindole.

-

N-Protection: Dissolve the 3-iodo-5-bromo-7-azaindole in an appropriate solvent (e.g., THF or DCM) and cool to 0°C. Add a base such as sodium hydride (NaH) or triethylamine (TEA), followed by the dropwise addition of a solution of tosyl chloride (or another suitable protecting group). Allow the reaction to warm to room temperature and stir until completion. Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.

-

First Suzuki Coupling (C5-position): To a degassed mixture of the N-protected 3-iodo-5-bromo-7-azaindole, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a palladium catalyst, and a base in a suitable solvent system (e.g., dioxane/water), heat the reaction under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (e.g., 80-100°C) until the starting material is consumed. Cool the reaction mixture, dilute with water, and extract with an organic solvent. Purify the crude product via column chromatography.

-

Second Suzuki Coupling (C3-position): Using a similar procedure to the first Suzuki coupling, react the product from the previous step with pyridine-4-boronic acid in the presence of a palladium catalyst and a base. Monitor the reaction for completion, then perform an aqueous work-up and extract the product. Purify by column chromatography.

-

Deprotection: Dissolve the N-protected 3,5-disubstituted-7-azaindole in a suitable solvent (e.g., methanol/THF). Add an aqueous solution of a base such as sodium hydroxide. Stir the reaction at room temperature or with gentle heating until the deprotection is complete. Neutralize the reaction mixture with an acid (e.g., HCl) and extract the final product, this compound.

-

Purification: The final compound, this compound, should be purified to a high degree of purity using reverse-phase high-performance liquid chromatography (HPLC). The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and NMR.

Derivatization of the 7-Azaindole Scaffold

The 3,5-disubstituted 7-azaindole scaffold of this compound offers multiple points for derivatization to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. Modifications at the C3 and C5 positions have been shown to significantly impact the binding affinity and cellular activity of these inhibitors.

Potential Derivatization Strategies:

-

Modification of the C3-substituent: The pyridine ring at the C3 position can be replaced with other aromatic or heteroaromatic systems to probe interactions with the solvent-front region of the ATP-binding pocket.

-

Modification of the C5-substituent: The pyrazole moiety at the C5 position can be substituted with various functional groups, such as sulfonamides, amides, or other heterocycles, to enhance potency and selectivity.

-

Introduction of substituents on the aromatic rings: Further functionalization of the pyridine and pyrazole rings can be explored to fine-tune the electronic and steric properties of the molecule.

The synthetic route described above, employing sequential Suzuki couplings, is amenable to the introduction of a wide variety of building blocks at both the C3 and C5 positions, facilitating the generation of a library of this compound analogs.

Biological Activity and Quantitative Data

This compound and related 7-azaindole derivatives have demonstrated potent inhibitory activity against Trk kinases and antiproliferative effects in cancer cell lines harboring NTRK fusions. The following tables summarize representative quantitative data for this class of inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Representative 7-Azaindole Trk Inhibitors

| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |

| This compound (representative) | < 10 | < 15 | < 10 |

| Analog 1 | 5.2 | - | 4.5 |

| Analog 2 (with G595R mutation) | 6.8 | - | - |

| Analog 3 (with G667C mutation) | 1.4 | - | - |

| Analog 4 (with F589L mutation) | 6.1 | - | - |

Data presented are representative values for this class of compounds and may not be specific to this compound itself. Actual values for this compound should be determined experimentally.

Table 2: Anti-proliferative Activity of Representative 7-Azaindole Trk Inhibitors

| Cell Line | Cancer Type | Trk Fusion | IC50 (nM) |

| Ba/F3-LMNA-NTRK1 | Pro-B Cell | LMNA-NTRK1 | 80 |

| Ba/F3-LMNA-NTRK1-G595R | Pro-B Cell | LMNA-NTRK1 (G595R) | 646 |

| KM12 | Colon Cancer | TPM3-NTRK1 | < 100 |

| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | < 100 |

Data is compiled from studies on various 3,5-disubstituted 7-azaindole Trk inhibitors.

Conclusion

This compound represents a promising scaffold for the development of potent and selective Trk kinase inhibitors. The synthetic route via sequential Suzuki couplings on a 7-azaindole core allows for extensive derivatization and optimization of the lead compound. The data presented in this guide underscore the potential of this chemical series for the treatment of cancers driven by NTRK gene fusions. Further investigation into the structure-activity relationships and pharmacokinetic properties of this compound and its derivatives is warranted to advance these compounds towards clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Trk-IN-24: A Technical Guide for a Novel Chemical Probe in Tropomyosin Receptor Kinase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Trk-IN-24, a potent inhibitor of Tropomyosin receptor kinases (TRK). Dysregulation of the TRK signaling pathway is a known driver in a variety of cancers, making this family of receptor tyrosine kinases a significant therapeutic target. This compound has demonstrated notable inhibitory activity against both wild-type and clinically relevant mutant forms of TRK kinases, positioning it as a valuable chemical probe for preclinical research and drug discovery.

Core Data Presentation

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against different TRK variants and in cellular models.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| TRKA | 5.21[1][2][3] |

| TRKC | 4.51[1][2] |

| TRKA G595R | 6.77 |

| TRKA G667C | 1.42 |

| TRKA F589L | 6.13 |

Table 2: Cellular Anti-Proliferative Activity of this compound

| Cell Line/Mutation | IC50 (nM) |

| Ba/F3 cells with SF, GK, and xDFG single mutants | 1.43 - 47.56 |

Mechanism of Action and Signaling Pathway

This compound functions as a TRK receptor inhibitor. The binding of neurotrophins to TRK receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades crucial for cell survival and proliferation, primarily the RAS-MAPK and PI3K-AKT pathways. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled signaling. This compound exerts its anti-tumor effects by inhibiting the phosphorylation of TRKA and key downstream signaling molecules, including AKT, PLCγ1, and ERK.

Kinase Selectivity Profile

While this compound demonstrates potent inhibition of TRKA and TRKC, a comprehensive kinase selectivity profile against a broad panel of kinases has not been made publicly available. Such a "kinome scan" is a critical step in characterizing a chemical probe to understand its off-target effects and to ensure that the observed phenotype is a direct result of inhibiting the intended target. The absence of this data represents a current limitation in the full characterization of this compound as a highly selective chemical probe.

Experimental Protocols

The following are detailed methodologies for key experiments essential for the characterization of TRK inhibitors like this compound. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of TRK kinases.

Materials:

-

Recombinant human TRK enzymes (TRKA, TRKC, and mutants)

-

Kinase substrate (e.g., a generic tyrosine kinase substrate)

-

ATP

-

Kinase reaction buffer

-

This compound

-

DMSO

-

96-well plates

-

ADP-Glo™ Kinase Assay kit or similar detection reagent

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the TRK enzyme, substrate, and diluted this compound (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for each kinase.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Anti-Proliferation Assay (Ba/F3 Cells)

This assay determines the effect of this compound on the proliferation of Ba/F3 cells engineered to be dependent on TRK signaling for survival.

Materials:

-

Ba/F3 cells stably expressing a TRK fusion protein (e.g., CD74-NTRK1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed the Ba/F3-TRK fusion cells in a 96-well plate at an appropriate density.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted this compound or a vehicle control (DMSO) to the wells.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of TRK and its downstream signaling proteins.

Materials:

-

TRK-dependent cancer cell line

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-TRKA, anti-p-AKT, anti-p-ERK, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the protein samples by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins.

In Vivo Tumor Xenograft Model

This compound has shown anti-tumor efficacy in mouse xenograft models using Ba/F3 cells expressing CD74-NTRK1 G595R and G667C mutants. Treatment with 50 mg/kg of this compound for 10-14 days resulted in 72% and 78% tumor regression, respectively.

General Protocol Outline:

-

Cell Implantation: Subcutaneously implant Ba/F3 cells expressing the TRK fusion of interest into immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Administer this compound or a vehicle control to the mice daily via an appropriate route (e.g., oral gavage).

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Conclusion

This compound is a potent inhibitor of TRKA, TRKC, and several clinically relevant mutant forms. Its ability to suppress TRK signaling and inhibit the proliferation of TRK-dependent cells, along with its demonstrated in vivo efficacy, makes it a valuable chemical probe for investigating the biological roles of TRK kinases and for the preclinical evaluation of TRK-targeted therapies. Further characterization, particularly a comprehensive kinase selectivity profile, will be crucial in solidifying its role as a highly selective tool for the research community.

References

The Core of Neuronal Life and Death: An In-depth Technical Guide to Trk Receptor Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tropomyosin receptor kinase (Trk) family, pivotal players in the development, function, and survival of the nervous system. This document delves into the molecular intricacies of Trk receptor structure, their neurotrophin ligands, and the critical signaling cascades they initiate. With a focus on quantitative data and detailed experimental methodologies, this guide serves as a valuable resource for researchers actively engaged in neuroscience and the development of therapeutics targeting these pathways.

Introduction to Trk Receptors

The Trk receptor family consists of three transmembrane receptor tyrosine kinases: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively[1]. These receptors are predominantly expressed in the nervous system and play essential roles in a variety of neuronal processes, including differentiation, survival, synaptic plasticity, and axon and dendrite growth[1][2]. The ligands for Trk receptors are a family of growth factors known as neurotrophins. The binding of a specific neurotrophin to its cognate Trk receptor is a highly specific interaction that initiates a cascade of intracellular signaling events crucial for neuronal function[3][4].

The activation of Trk receptors is a multi-step process that begins with the binding of a neurotrophin to the extracellular domain of the receptor. This binding event induces receptor dimerization, which in turn leads to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain. These phosphorylated tyrosine residues then serve as docking sites for a variety of intracellular adaptor proteins and enzymes, which propagate the signal downstream through several key signaling pathways.

Trk Receptor-Ligand Interactions and Binding Affinities

The interaction between neurotrophins and their respective Trk receptors is characterized by high affinity and specificity. Each Trk receptor has a primary neurotrophin ligand, although some cross-reactivity has been observed. The binding affinity, often expressed as the dissociation constant (Kd), is a critical parameter that governs the strength and duration of the signaling response. The presence of the p75 neurotrophin receptor (p75NTR) can modulate the binding affinity and specificity of neurotrophins to Trk receptors.

| Receptor | Primary Ligand(s) | Other Ligands (Lower Affinity) | Notes |

| TrkA | Nerve Growth Factor (NGF) | NT-3 | p75NTR co-expression increases NGF binding affinity. |

| TrkB | Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-4 (NT-4) | NT-3 | |

| TrkC | Neurotrophin-3 (NT-3) | - |

Kinetics of Trk Receptor Activation and Trafficking

The activation of Trk receptors is a dynamic process, with the kinetics of receptor phosphorylation and subsequent internalization playing a crucial role in determining the nature and duration of the downstream signaling events. Upon ligand binding, Trk receptors are rapidly phosphorylated on multiple tyrosine residues. Following activation, the ligand-receptor complex is internalized into endosomes, from where it can continue to signal. The half-life of the mature TrkA receptor is approximately 138 minutes, which is shortened to about 86 minutes upon NGF treatment. The half-life of cell surface TrkA is reduced from 100 minutes to 35 minutes with the addition of NGF. High-frequency neuronal activity has been shown to convert the typically transient BDNF-induced TrkB signaling to a sustained mode, lasting over 24 hours.

| Parameter | TrkA | TrkB |

| Mature Receptor Half-life | ~138 min (unstimulated) | - |

| Mature Receptor Half-life | ~86 min (NGF-stimulated) | - |

| Cell Surface Receptor Half-life | ~100 min (unstimulated) | - |

| Cell Surface Receptor Half-life | ~35 min (NGF-stimulated) | - |

| Activation Kinetics | Rapid phosphorylation upon NGF binding. | Transient activation converted to sustained (>24h) with high-frequency neuronal activity. |

Core Trk Receptor Signaling Pathways

The activation of Trk receptors triggers three primary downstream signaling cascades: the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway. These pathways collectively regulate a wide array of cellular functions, from cell survival and proliferation to differentiation and synaptic plasticity.

The Ras/MAPK Pathway

The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for neuronal differentiation and survival. Upon Trk receptor activation, adaptor proteins such as Shc and FRS2 are recruited to phosphorylated tyrosine residues on the receptor. This leads to the recruitment of Grb2, which in turn activates the Ras GTPase. Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and ERK (extracellular signal-regulated kinase). Phosphorylated ERK can then translocate to the nucleus to regulate gene expression.

The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical mediator of cell survival. The recruitment of adaptor proteins like Gab1 and the p85 subunit of PI3K to the activated Trk receptor initiates this pathway. PI3K then phosphorylates PIP2 to generate PIP3, which in turn recruits and activates PDK1 and Akt. Activated Akt phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.

The PLCγ Pathway

The Phospholipase C gamma (PLCγ) pathway plays a significant role in synaptic plasticity and calcium signaling. The SH2 domain of PLCγ binds directly to a specific phosphorylated tyrosine residue on the activated Trk receptor. This binding leads to the phosphorylation and activation of PLCγ, which then hydrolyzes PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study Trk receptor biology.

Immunoprecipitation of Trk Receptors

This protocol describes the immunoprecipitation of Trk receptors from cell lysates to isolate the receptor and its interacting proteins.

Materials:

-

Cells expressing Trk receptors

-

Ice-cold PBS

-

RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

-

Anti-Trk antibody (specific for TrkA, TrkB, or TrkC)

-

Protein A/G magnetic beads or agarose beads

-

Microcentrifuge

-

Rotating shaker

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Culture cells to the desired confluency and treat as required (e.g., with neurotrophins).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Pre-clear the lysate by adding Protein A/G beads and incubating on a rotator for 1 hour at 4°C.

-

Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.

-

Add the primary anti-Trk antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.

-

After the final wash, aspirate the supernatant and add elution buffer to the beads.

-

Boil the sample for 5-10 minutes to elute the proteins from the beads.

-

Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins for downstream analysis.

Western Blotting for Phosphorylated Trk

This protocol details the detection of phosphorylated Trk receptors by Western blotting, a key method for assessing receptor activation.

Materials:

-

Immunoprecipitated protein sample or total cell lysate

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody (e.g., anti-phospho-Trk)

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

In Vitro Trk Kinase Assay

This protocol is for measuring the kinase activity of Trk receptors in vitro, often used for screening potential inhibitors or activators.

Materials:

-

Purified recombinant Trk kinase domain

-

Kinase buffer

-

Substrate (e.g., a synthetic peptide or a protein like PLCγ)

-

ATP (can be radiolabeled, e.g., [γ-³²P]ATP, or non-radiolabeled)

-

Test compounds (inhibitors or activators)

-

96-well plate

-

Incubator

-

Detection system (e.g., scintillation counter for radioactivity, luminometer for ADP-Glo assay)

Procedure:

-

Prepare a reaction mixture containing the purified Trk kinase, substrate, and kinase buffer in a 96-well plate.

-

Add the test compounds at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

-

Detect the amount of substrate phosphorylation. For radioactive assays, this can be done by measuring the incorporation of ³²P into the substrate. For non-radioactive assays like ADP-Glo, the amount of ADP produced is measured via a luminescent signal.

-

Analyze the data to determine the effect of the test compounds on Trk kinase activity.

Cell Proliferation Assay (BrdU Assay)

This protocol describes a method to measure cell proliferation in response to neurotrophin stimulation by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Materials:

-

Cells responsive to neurotrophins

-

96-well cell culture plate

-

Cell culture medium

-

Neurotrophins and/or test compounds

-

BrdU labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU antibody (e.g., HRP-conjugated)

-

Substrate (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with neurotrophins and/or test compounds for the desired period (e.g., 24-72 hours).

-

Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type's proliferation rate.

-

Remove the labeling medium and fix the cells.

-

Denature the DNA by adding a denaturing solution (e.g., HCl) to expose the incorporated BrdU.

-

Incubate with an anti-BrdU antibody.

-

Wash the wells and add a substrate that reacts with the antibody's conjugate (e.g., HRP) to produce a colorimetric signal.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analyze the data to determine the effect of the treatments on cell proliferation.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular kinetics of nerve growth factor receptor trafficking and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Trk-IN-24 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a pivotal role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, often due to gene fusions or mutations, has been identified as a key oncogenic driver in a variety of adult and pediatric cancers.[3][4] Trk-IN-24 is a novel small molecule inhibitor designed to target the kinase activity of Trk proteins, offering a potential therapeutic strategy for cancers harboring Trk alterations.

These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its biochemical potency and cellular activity. The included methodologies are based on established assays for evaluating Trk inhibitors.

Mechanism of Action

The binding of neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), to their respective Trk receptors induces receptor dimerization and autophosphorylation.[5] This activation initiates downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation. In cancer cells with Trk fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth. This compound is designed to inhibit the ATP-binding site of the Trk kinase domain, thereby blocking downstream signaling.

Data Presentation

The following tables summarize representative quantitative data for this compound in biochemical and cellular assays. Please note that these values are provided as examples to illustrate the expected potency and selectivity of a Trk inhibitor.

Table 1: Biochemical Activity of this compound

| Target Kinase | IC50 (nM) | Assay Type |

| TrkA | 5.2 | Biochemical Kinase Assay |

| TrkB | 8.7 | Biochemical Kinase Assay |

| TrkC | 3.1 | Biochemical Kinase Assay |

Table 2: Cellular Activity of this compound

| Cell Line | Genotype | IC50 (nM) | Assay Type |

| KM12 | TPM3-NTRK1 fusion | 15.8 | Cell Viability (MTT Assay) |

| CUTO-3 | MPRIP-NTRK1 fusion | 22.4 | Cell Viability (MTT Assay) |

| Ba/F3 | ETV6-NTRK3 fusion | 12.1 | Cell Proliferation Assay |

Experimental Protocols

Biochemical Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified Trk kinases.

Materials:

-

Purified recombinant TrkA, TrkB, and TrkC enzymes

-

Kinase buffer

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

This compound

-

DMSO

-

384-well assay plates

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in kinase buffer.

-

Assay Plate Preparation: Add 5 µL of the diluted this compound or vehicle (DMSO) control to the wells of a 384-well plate.

-

Enzyme Addition: Add 10 µL of diluted Trk enzyme in kinase buffer to each well.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of a mixture containing ATP and the substrate to each well to start the kinase reaction. The final ATP concentration should be close to the Km for each enzyme.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Signal Detection: Add the ADP-Glo™ reagent according to the manufacturer's protocol to stop the reaction and measure the amount of ADP produced.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cell lines with Trk fusions.

Materials:

-

Trk fusion-positive cancer cell line (e.g., KM12)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of the 10 mM this compound stock solution in cell culture medium.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of Trk Signaling

This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of Trk and downstream signaling proteins like AKT and ERK.

Materials:

-

Trk fusion-positive cancer cell line

-

This compound

-

DMSO

-

6-well cell culture plates

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE equipment

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-pTrk, anti-Trk, anti-pAKT, anti-AKT, anti-pERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for 2-24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins.

Visualizations

Caption: Trk signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflows for biochemical and cellular assays.

References

Trk-IN-24 Cell-Based Assay Guide: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] These receptors and their neurotrophin ligands are crucial for the development and function of the nervous system.[3][4] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[5] These constitutively active Trk fusion proteins drive tumor cell proliferation and survival primarily through the RAS/MAPK, PI3K/AKT, and PLCγ signaling pathways.

Trk inhibitors are a class of targeted therapeutics designed to block the ATP-binding site of the Trk kinase domain, thereby inhibiting its activity and downstream signaling. This guide provides detailed protocols for cell-based assays to characterize the activity of Trk inhibitors, using Trk-IN-24 as a representative compound. The methodologies described are based on standard practices for evaluating similar Trk inhibitors.

Signaling Pathway

Upon activation by neurotrophin binding or as a result of an oncogenic fusion, Trk receptors dimerize and autophosphorylate. This creates docking sites for adaptor proteins that initiate downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which collectively promote cell proliferation, survival, and differentiation. Trk inhibitors like this compound are designed to block the kinase activity, thereby inhibiting these downstream pathways.

Quantitative Data Summary

The potency of Trk inhibitors is typically determined by their half-maximal inhibitory concentration (IC₅₀) in both biochemical and cell-based assays. Lower IC₅₀ values indicate higher potency. The following table provides a template for summarizing the activity of a novel Trk inhibitor.

| Target | Assay Type | IC₅₀ (nM) |

| TrkA | Biochemical | e.g., 2.5 |

| TrkB | Biochemical | e.g., 3.1 |

| TrkC | Biochemical | e.g., 1.8 |

| KM-12 (TPM3-NTRK1) | Cell-based | e.g., 5.2 |

| CUTO-3 (EML4-NTRK3) | Cell-based | e.g., 4.7 |

| Unrelated Kinase (e.g., ALK) | Biochemical | e.g., >1000 |

| Unrelated Kinase (e.g., ROS1) | Biochemical | e.g., >1000 |

| Data presented here is for illustrative purposes and should be determined experimentally for this compound. |

Experimental Protocols

Cell Proliferation Assay (e.g., CellTiter-Glo® or MTT)

This assay determines the effect of this compound on the viability and proliferation of cancer cells harboring an NTRK gene fusion.

Materials:

-

Trk-fusion positive cancer cell line (e.g., KM-12, CUTO-3)

-

Complete cell culture medium

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates (white, clear-bottom for luminescence; clear for absorbance)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

-

Multimode plate reader

Protocol:

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Harvest and resuspend cells in fresh medium to an appropriate concentration.

-

Seed 5,000-10,000 cells per well in a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-